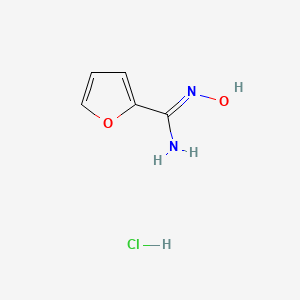

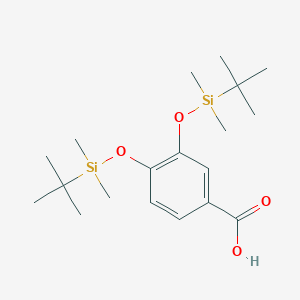

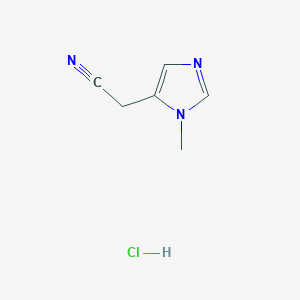

![molecular formula C7H13NO B3105623 (4aS,7aS)-Octahydrocyclopenta[b]morpholine CAS No. 1542269-05-5](/img/structure/B3105623.png)

(4aS,7aS)-Octahydrocyclopenta[b]morpholine

説明

“(4aS,7aS)-Octahydrocyclopenta[b]morpholine” is a type of morpholine . Morpholines are organic compounds containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine contains both nitrogen and oxygen atoms. The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center, with the result that the N atom lies out of the plane defined by the four carbon atoms . This gives rise to two possible conformers where the N–H bond lies either axial or equatorial .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can undergo various chemical reactions, including [4+2] annulation reaction leading to products .Physical And Chemical Properties Analysis

Morpholine is a liquid at room temperature . It has an amine-like odor . The boiling point is between 126 - 130 °C .科学的研究の応用

Antioxidant and Hypocholesterolemic Activities

Research has explored the synthesis of morpholine derivatives, including structures similar to (4aS,7aS)-Octahydrocyclopenta[b]morpholine, for their antioxidant and hypocholesterolemic activities. These novel derivatives have demonstrated the ability to inhibit lipid peroxidation and exhibit hypocholesterolemic and hypolipidemic actions, potentially useful as leads for designing compounds with antiatherogenic properties (Chrysselis, Rekka, & Kourounakis, 2000).

Gene Function Inhibition

Morpholino oligos, including those related to this compound, have been utilized to inhibit gene function across various model organisms, presenting a relatively simple and rapid method to study gene functions. This application has been particularly successful in embryological studies, providing valuable insights into developmental biology (Heasman, 2002).

Lipophilicity Modulation in Medicinal Chemistry

In medicinal chemistry, derivatives structurally related to this compound, such as azaspiroheptanes, have been investigated as alternatives to traditional heterocycles like morpholines. These derivatives have shown potential in lowering lipophilicity, which is a crucial factor in drug design for improving pharmacokinetic properties (Degorce, Bodnarchuk, & Scott, 2019).

Antibacterial and Antimicrobial Activities

Research into morpholine derivatives has also unveiled their potential in combating bacterial infections. Certain synthesized morpholine compounds, including those similar to this compound, have shown promising antibacterial and hemolytic activities, suggesting their potential application in developing new antimicrobial agents (ur-Rehman et al., 2021).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is an important intermediate in the manufacture of moxifloxacin , a broad-spectrum antibacterial agent . Therefore, it’s plausible that the targets of (4aS,7aS)-Octahydrocyclopenta[b]morpholine could be related to bacterial enzymes or proteins, similar to Moxifloxacin.

Mode of Action

As an intermediate in the synthesis of Moxifloxacin , it might contribute to the overall antibacterial activity of the final product

Biochemical Pathways

Morpholine-derived compounds have been shown to inhibit monoamine oxidase (mao), an enzyme involved in the metabolism of neurotransmitters . This suggests that this compound might influence neurotransmitter pathways, but further studies are required to confirm this.

Result of Action

As an intermediate in the synthesis of Moxifloxacin , it contributes to the overall antibacterial activity of the final product. The specific effects of this compound on cellular processes and structures require further investigation.

特性

IUPAC Name |

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHPPCBSLJVBQR-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)OCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](C1)OCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

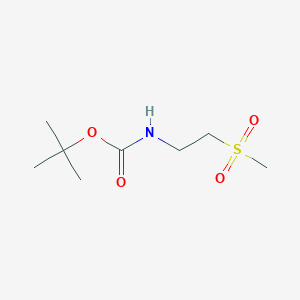

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)

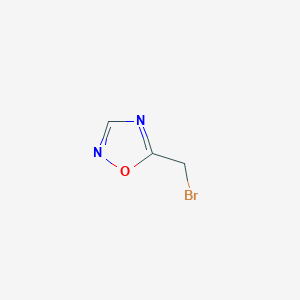

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

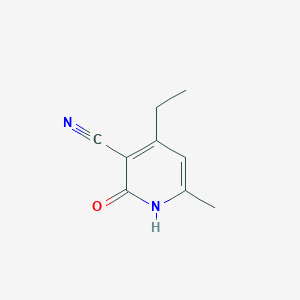

![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)

![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)

![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)